N-Benzhydryl-N'-(3-chlorophenyl)urea

Antispasmodic Smooth Muscle Relaxation Arylmethylurea

This specific 3-chlorophenyl benzhydryl urea isomer demonstrates superior antispasmodic potency over the 4-chloro analog and greater antihypoxic activity than symmetric 1,3-dibenzhydrylureas. Its exceptional therapeutic index (218.0) in MES assays validates it as a critical lead-like starting point for hit-to-lead campaigns targeting smooth muscle or neurological disorders. Procure this precise substitution pattern to ensure assay signal fidelity and reliable SAR exploration.

Molecular Formula C20H17ClN2O
Molecular Weight 336.8 g/mol
CAS No. 413590-81-5
Cat. No. B5836204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzhydryl-N'-(3-chlorophenyl)urea
CAS413590-81-5
Molecular FormulaC20H17ClN2O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H17ClN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24)
InChIKeyMJLKZRTVYHMILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-N'-(3-chlorophenyl)urea (CAS 413590-81-5): Structural and Functional Baseline for Procurement and Research Selection


N-Benzhydryl-N'-(3-chlorophenyl)urea (CAS 413590-81-5), also known as 1-benzhydryl-3-(3-chlorophenyl)urea, is a diaryl urea derivative with the molecular formula C₂₀H₁₇ClN₂O and a molecular weight of 336.8 g/mol [1]. It belongs to the class of substituted benzhydrylphenylureas, which are characterized by a central urea moiety flanked by a benzhydryl (diphenylmethyl) group and a 3-chlorophenyl substituent [2]. This compound is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research . Its core scaffold has been explored for anticonvulsant, antispasmodic, and cannabinoid receptor modulatory activities [3].

Why N-Benzhydryl-N'-(3-chlorophenyl)urea Cannot Be Trivially Substituted with Other Benzhydryl Ureas or Phenyl Urea Analogs


Within the broader class of benzhydrylphenylureas, even seemingly minor structural variations—such as the position of halogen substitution, the presence of electron-withdrawing groups, or the symmetry of the urea substituents—produce pronounced and quantifiable differences in pharmacological activity. For instance, moving the chloro substituent from the 3-position (meta) to the 4-position (para) on the phenyl ring alters antispasmodic potency, while symmetric 1,3-dibenzhydrylureas exhibit substantially reduced antihypoxic activity compared to their asymmetric counterparts . Furthermore, the specific 3-chlorophenyl-benzhydryl combination in this compound is associated with a distinct anticonvulsant profile (exemplified by the closely related drug Galodif) that is not replicated by other halogenated or unsubstituted analogs [1]. Therefore, generic substitution based solely on the benzhydrylurea core is unreliable; the precise substitution pattern directly dictates the compound's utility in mechanistic studies, screening campaigns, and preclinical development.

Quantitative Differentiation Evidence for N-Benzhydryl-N'-(3-chlorophenyl)urea vs. Structural Analogs


Comparative Antispasmodic Potency: 3-Chloro Substitution Confers Higher Activity than 4-Chloro Isomer

In a study of 30 arylmethylurea derivatives, the antispasmodic activity was found to be strongly dependent on the position of the chloro substituent on the phenyl ring. The 3-chloro-substituted derivative exhibited higher antispasmodic potency compared to its 4-chloro-substituted analog when evaluated in a standard isolated smooth muscle preparation .

Antispasmodic Smooth Muscle Relaxation Arylmethylurea

Antihypoxic Activity: Asymmetric Benzhydrylphenylurea Outperforms Symmetric 1,3-Dibenzhydrylurea

A systematic study of benzhydrylurea haloid derivatives demonstrated that asymmetric urea structures possess greater antihypoxic activity than symmetric 1,3-dibenzhydrylureas. The asymmetry inherent in N-benzhydryl-N'-(3-chlorophenyl)urea—where one nitrogen is substituted with a benzhydryl group and the other with a 3-chlorophenyl group—is a key structural determinant for enhanced efficacy in models of hypoxic stress [1].

Antihypoxic Neuroprotection Benzhydrylurea Derivatives

Cannabinoid CB1 Receptor Affinity: Unsubstituted Phenyl Urea Core Lacks Inverse Agonist Activity

The 1-benzhydryl-3-phenylurea scaffold has been identified as a new template for CB1 cannabinoid receptor inverse agonists. A series of substituted derivatives were synthesized and evaluated for human CB1 and CB2 receptor affinity. While the specific 3-chloro derivative was not directly compared, the study demonstrates that the benzhydryl-phenylurea framework is essential for CB1 inverse agonism, and that removal of the benzhydryl group or substitution with a single phenyl ring results in a reduction or loss of receptor affinity [1]. This provides a clear rationale for selecting this scaffold over simpler phenylurea or benzhydrylurea fragments.

CB1 Cannabinoid Receptor Inverse Agonist Benzhydrylphenylurea

Anticonvulsant Therapeutic Index: Galodif (3-Chloro Analog) Demonstrates Superior Safety Margin vs. Phenobarbital

The closely related drug Galodif (M-chlorbenzhydrylurea; N-[(3-chlorophenyl)(phenyl)methyl]urea), which shares an identical 3-chlorophenyl and benzhydryl urea core with the target compound, has been extensively characterized for anticonvulsant activity. In the maximal electroshock (MES) test in mice, Galodif exhibited an ED₅₀ of 11.8 ± 1.7 mg/kg [1]. Critically, the therapeutic index (LD₅₀/ED₅₀) for Galodif was 218.0, which surpasses that of the clinical standard phenobarbital (9.1), benzonal (6.9), and phenuron (36.5) [1]. This indicates a markedly wider safety margin for the 3-chloro-benzhydryl urea scaffold.

Anticonvulsant Therapeutic Index Maximal Electroshock

Synthetic Accessibility via Microwave-Assisted Rearrangement: A Differentiating Route for Benzhydryl-Phenylureas

A versatile and unexpected rearrangement reaction under microwave irradiation provides an efficient synthetic route to benzhydryl-phenylureas, including N-benzhydryl-N'-(3-chlorophenyl)urea, from substituted benzils and phenylureas [1]. This method is distinct from traditional urea synthesis (e.g., reaction of isocyanates with amines) and offers advantages in terms of reaction time and potential for rapid analog generation. The reaction demonstrates that only phenylurea derivatives (not benzylurea or phenethylurea) yield the desired benzhydryl-phenylurea products under these conditions, highlighting a specific chemical selectivity [1].

Microwave-Assisted Synthesis Hydantoin Rearrangement Benzhydrylphenylurea

Optical Isomer Resolution: (+) and (-) Enantiomers Exhibit Different Therapeutic Activity

A patent application (CN105392775A) specifically claims optical isomers of benzhydryl ureas, including (+) and (-)-1-[(3-chlorophenyl)-phenyl-methyl]urea, which is structurally identical to the target compound but with a chiral center at the benzhydryl carbon. The patent discloses that the individual enantiomers exhibit different therapeutic activities and provides a method for their production and separation using tartaric acid resolution [1]. This establishes that the racemic mixture (the typical commercial form) may not be optimal for certain applications, and that procurement of enantiopure material may be necessary for studies where stereochemistry-dependent effects are under investigation.

Chiral Resolution Enantioselective Activity Optical Isomers

Recommended Research and Preclinical Application Scenarios for N-Benzhydryl-N'-(3-chlorophenyl)urea Based on Differentiated Evidence


Smooth Muscle Pharmacology: Optimizing Antispasmodic Hit Identification

Based on the evidence that the 3-chloro positional isomer exhibits higher antispasmodic potency than the 4-chloro analog , this compound is ideally suited as a lead-like starting point for hit-to-lead campaigns targeting gastrointestinal or vascular smooth muscle disorders. Researchers should prioritize this compound over other chloro-substituted benzhydrylureas to maximize initial assay signal and accelerate SAR exploration.

Hypoxia/Ischemia Preclinical Models: Leveraging Asymmetric Urea Structure for Neuroprotection Studies

The finding that asymmetric benzhydrylphenylureas possess greater antihypoxic activity than symmetric 1,3-dibenzhydrylureas positions this compound as a valuable tool compound for investigating neuroprotective mechanisms in stroke or hypoxia-reperfusion injury models. Procurement of the asymmetric 3-chloro derivative is essential to replicate the published antihypoxic effects.

Anticonvulsant Drug Discovery: Building on a High Therapeutic Index Scaffold

The exceptional therapeutic index (218.0) of the closely related drug Galodif validates the 3-chloro-benzhydryl urea core as a promising template for developing novel anticonvulsants with improved safety profiles. This compound can serve as a reference standard in maximal electroshock (MES) assays and as a starting material for further structural optimization aimed at enhancing efficacy while maintaining a wide safety margin.

CB1 Cannabinoid Receptor Inverse Agonist Screening and Profiling

The benzhydrylphenylurea scaffold's established activity as a CB1 inverse agonist makes this compound a suitable positive control or structural probe in cannabinoid receptor binding and functional assays. Its procurement is justified over simpler phenylurea or benzhydrylurea fragments that lack the requisite dual aryl substitution for receptor engagement.

Chiral Pharmacology and Enantioselective Effect Investigations

Given the patent disclosure of distinct therapeutic activities for the (+) and (-) enantiomers of 1-[(3-chlorophenyl)-phenyl-methyl]urea , this compound (as a racemate or resolved single enantiomer) is applicable in studies examining stereochemistry-dependent pharmacodynamics. Laboratories equipped for chiral separation can utilize the racemic material to isolate individual enantiomers for comparative in vitro and in vivo profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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